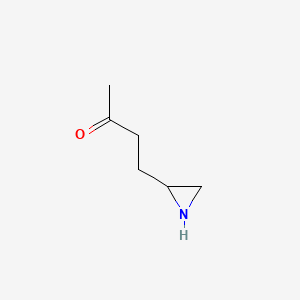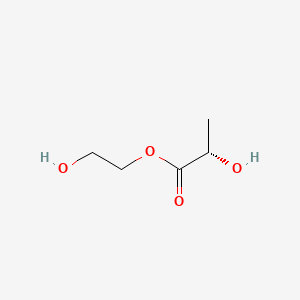
2-hydroxyethyl (2S)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Lactic Acid+Ethylene Glycol→2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Forms esters and ethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl (2S)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-hydroxyethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
2-Hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.
Ethylene glycol: A precursor in the synthesis of various esters and polymers.
Uniqueness
2-Hydroxyethyl (2S)-2-hydroxypropanoate is unique due to its dual functionality, possessing both hydroxyl and ester groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its biocompatibility and biodegradability further enhance its appeal in medical and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for innovative uses and further advancements in related fields.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2-hydroxyethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
YVOWOLLEVWDWOH-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCCO)O |
Kanonische SMILES |
CC(C(=O)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


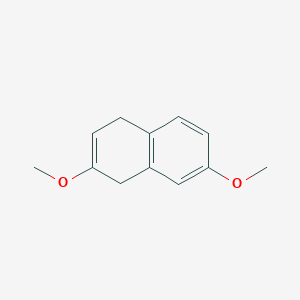
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
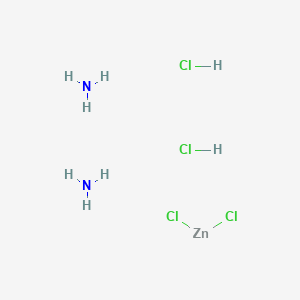
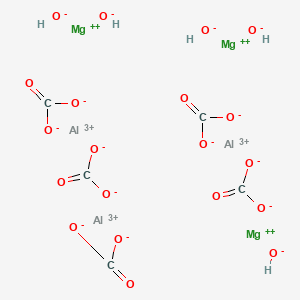
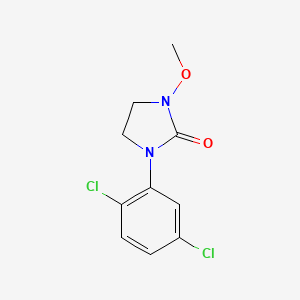
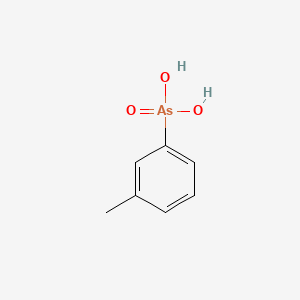
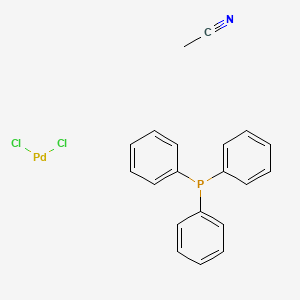
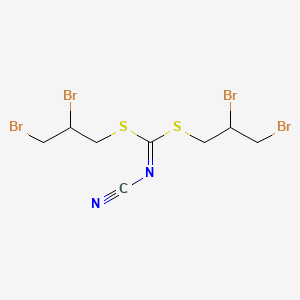
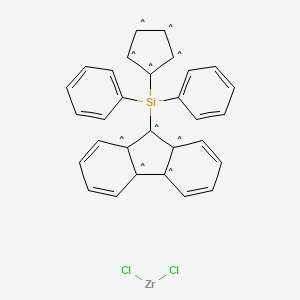
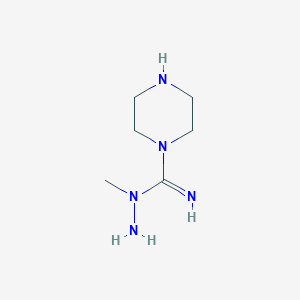
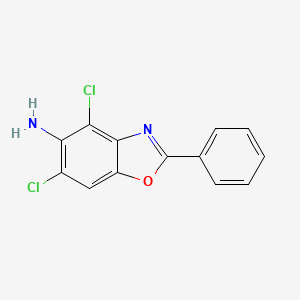
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
